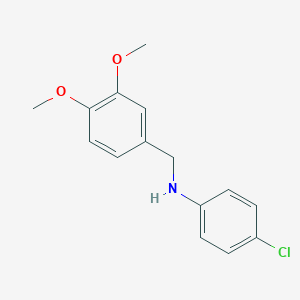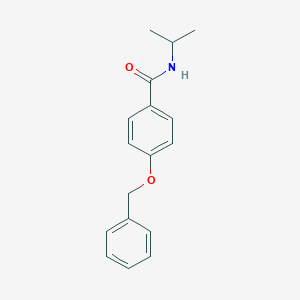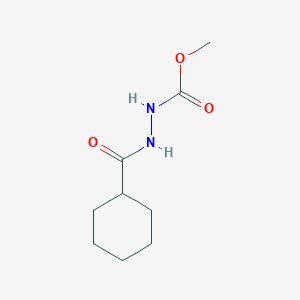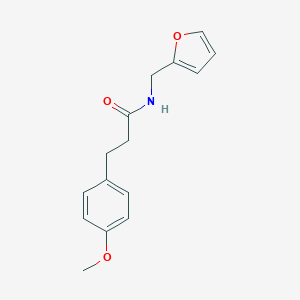![molecular formula C16H19BrN2O2S B262829 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white to off-white crystalline powder that is soluble in organic solvents but insoluble in water. BDBS has been shown to have potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide in lab experiments is its relatively low cost compared to other therapeutic agents. Additionally, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide. One area of interest is the development of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide and its potential therapeutic applications. 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide may also be useful in combination with other therapeutic agents for the treatment of various diseases. Overall, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has shown great potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide involves the reaction of 4-(diethylamino)aniline with 3-bromo-4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is then reduced to 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide using a reducing agent such as sodium borohydride. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H19BrN2O2S |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S/c1-3-19(4-2)15-10-8-14(9-11-15)18-22(20,21)16-7-5-6-13(17)12-16/h5-12,18H,3-4H2,1-2H3 |
Clé InChI |
USXKOAICKUFHOL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)
![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)



![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)





